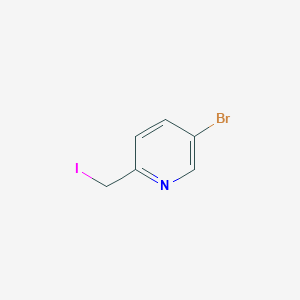

5-Bromo-2-(iodomethyl)pyridine

Description

This compound is a versatile synthetic intermediate, leveraging the reactivity of both bromine and iodine substituents. Bromine acts as a directing group in cross-coupling reactions, while the iodomethyl moiety serves as a reactive handle for alkylation or nucleophilic substitution.

Properties

Molecular Formula |

C6H5BrIN |

|---|---|

Molecular Weight |

297.92 g/mol |

IUPAC Name |

5-bromo-2-(iodomethyl)pyridine |

InChI |

InChI=1S/C6H5BrIN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 |

InChI Key |

XNYFXYUFCVGKCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(iodomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are used under mild conditions, often in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

- Substitution reactions yield various substituted pyridine derivatives.

- Cross-coupling reactions produce biaryl compounds and other complex organic molecules .

Scientific Research Applications

Chemistry: 5-Bromo-2-(iodomethyl)pyridine is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules .

Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science for the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring by the halogen atoms, making it more susceptible to nucleophilic attack. The bromine and iodine atoms act as leaving groups, facilitating substitution and cross-coupling reactions. In biological systems, the compound’s mechanism would depend on its specific molecular targets, such as enzymes or receptors, and the pathways it modulates .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-(iodomethyl)pyridine with structurally and functionally related halogenated pyridines, pyrimidines, and fused heterocycles. Key factors include substituent effects, synthetic utility, and physicochemical properties.

Structural Analogues

Key Observations :

- Halogen Reactivity : Iodine in 5-Bromo-2-iodopyridine facilitates Suzuki-Miyaura couplings more readily than chlorine or bromine due to its lower bond dissociation energy .

- Steric and Electronic Effects : Methoxyphenyl or difluoromethoxy groups (e.g., ) introduce steric bulk and alter electron density, impacting coordination in metal-catalyzed reactions.

- Crystal Packing: Hydrogen bonding in 5-Bromo-2-chloropyrimidin-4-amine stabilizes dimers, enhancing crystallinity compared to non-aminated analogs .

Physicochemical Properties

Notes:

- The iodomethyl group increases molecular weight and lipophilicity compared to chloro or methoxy derivatives.

- Higher halogen bond strength of Cl vs. I reduces reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.